1,5-dimethyl-N-propyl-1H-pyrazol-3-amine
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Overview
Description
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . For instance, the reaction of 1,3-diketones with hydrazine derivatives can yield pyrazole intermediates, which can then be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions, such as temperature and solvent choice, are often fine-tuned to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives .
Scientific Research Applications
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Pyrazole derivatives are often explored for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: This compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,5-dimethyl-1H-pyrazol-1-ylpropylamine:
Uniqueness
1,5-dimethyl-N-propyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1,5-dimethyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-5-9-8-6-7(2)11(3)10-8/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
IMDOPUMQEMTKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C(=C1)C)C |
Origin of Product |
United States |
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